2-Amino-1-cyclohexylpropane-1,3-diol
Description
Contextualization within Amino Alcohol Chemistry and Chiral Building Blocks
Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. Their utility in organic synthesis is vast, primarily owing to their capacity to act as chiral ligands in asymmetric catalysis and as versatile intermediates for the synthesis of more complex chiral molecules. nih.govdiva-portal.org The presence of both a nucleophilic amino group and a hydroxyl group allows for a wide range of chemical transformations.
Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. nih.gov 2-Amino-1-cyclohexylpropane-1,3-diol, with its stereocenters, falls squarely into this category. The cyclohexyl group imparts lipophilicity and steric bulk, which can be advantageous in influencing the stereochemical outcome of reactions where it is employed as a chiral auxiliary or ligand. The 1,3-diol and amino functionalities provide multiple points for further chemical modification, making it a potentially valuable intermediate in multi-step syntheses.
The general importance of the 2-amino-1,3-diol scaffold is highlighted by its presence in various biologically active molecules. nih.gov Stereoselective synthesis of this motif is a key challenge and an area of active research in organic chemistry. beilstein-journals.org
Historical Perspectives on the Chemical Discovery and Initial Syntheses of this compound
Specific historical details regarding the first discovery and synthesis of this compound are not prominently documented in readily accessible scientific literature, suggesting it may be a more recently explored or a niche compound. However, the historical development of synthetic methods for the broader class of amino alcohols provides a likely context for its initial preparation.
Early methods for amino alcohol synthesis often involved the reduction of amino acids or their derivatives. um.edu.my Over time, more sophisticated and stereoselective methods were developed. The synthesis of vicinal amino alcohols, for instance, has been achieved through methods like the ring-opening of epoxides with nitrogen nucleophiles and the Sharpless asymmetric aminohydroxylation. diva-portal.org For 1,3-amino alcohols, synthetic strategies often involve stereoselective reduction of β-amino ketones or the opening of β-lactams.
Given the structure of this compound, its initial synthesis likely emerged from the application of established stereoselective methods to substrates bearing a cyclohexyl group. The challenge in synthesizing this specific molecule lies in the precise control of the stereochemistry at the two chiral centers.
Current Research Landscape and Significance of this compound as a Synthetic Target and Intermediate
While specific research focusing solely on this compound is limited, its significance can be inferred from the broader context of chiral amino alcohol research. Chiral amino diols are valuable precursors for the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. nih.gov
The current research landscape for compounds of this type is focused on developing highly efficient and stereoselective synthetic routes. Modern methods, such as biocatalysis using engineered enzymes, are being explored to produce chiral amino alcohols with high enantiomeric excess under mild conditions. nih.govfrontiersin.org Additionally, stereodivergent synthesis strategies are being developed to allow for the selective formation of any possible diastereomer of a 2-amino-1,3-diol from a single starting material. rsc.org
The significance of this compound as a synthetic target lies in its potential as a chiral building block. Its specific stereochemistry and functional group arrangement could be leveraged to control the architecture of larger, more complex molecules. As an intermediate, it could be a key component in the synthesis of novel bioactive compounds, where the cyclohexyl group could play a role in receptor binding or influencing pharmacokinetic properties. The development of efficient synthetic routes to this and related amino diols is therefore of considerable interest to the synthetic organic chemistry community.
Below is a table of physicochemical properties for a stereoisomer of the target compound, (1S,2S)-2-amino-1-cyclohexylpropane-1,3-diol, as sourced from the PubChem database. nih.gov
| Property | Value |
| Molecular Formula | C₉H₁₉NO₂ |
| PubChem CID | 93513815 |
Further research is needed to fully elucidate the specific applications and synthetic utility of this compound. However, based on the established importance of chiral amino alcohols, it remains a compound of interest with the potential for significant contributions to the field of organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-cyclohexylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h7-9,11-12H,1-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAWCXNITOXQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Stereochemical Control of 2 Amino 1 Cyclohexylpropane 1,3 Diol
Classical and Retrosynthetic Analyses for 2-Amino-1-cyclohexylpropane-1,3-diol.
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The core challenge lies in the controlled installation of the amino and hydroxyl groups with the desired stereochemistry. Key disconnections can be made at the C-N bond and the C-C bonds of the propanediol (B1597323) backbone, suggesting precursors such as a dihydroxy ketone, an epoxide, or simpler building blocks for a convergent synthesis. researchgate.netamazonaws.com
Strategies Involving Reductive Amination Pathways.
Reductive amination represents a direct and widely utilized method for the formation of amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org In the context of this compound, this strategy hinges on the synthesis of the key intermediate, 1-cyclohexyl-1,3-dihydroxypropan-2-one. This α-hydroxy ketone can be subjected to reductive amination with an ammonia (B1221849) source to introduce the C2-amino group.
The reaction typically proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the target amine. fkit.hr A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for the iminium ion over the ketone. masterorganicchemistry.com Catalytic hydrogenation over metal catalysts such as nickel or copper can also be employed. fkit.hr
A significant challenge in this approach is the synthesis of the 1-cyclohexyl-1,3-dihydroxypropan-2-one precursor. One potential route to this intermediate is the selective oxidation of the secondary alcohol of a corresponding triol, 1-cyclohexylpropane-1,2,3-triol. researchgate.netpolito.it
| Precursor | Reaction | Reagents | Product |
| 1-cyclohexyl-1,3-dihydroxypropan-2-one | Reductive Amination | NH3, NaBH3CN or H2/Catalyst | This compound |
This interactive data table summarizes a plausible reductive amination pathway.
Diol Formation Approaches from Precursors.
An alternative strategy focuses on the formation of the diol functionality at a later stage of the synthesis. This can be achieved through the ring-opening of a suitable epoxide precursor. For instance, a cyclohexyl-substituted glycidic ester could be a viable starting point. The epoxide ring can be opened by a nitrogen nucleophile, such as ammonia or a protected amine equivalent, which would concurrently install the amino group and one of the hydroxyl groups. The ester functionality could then be reduced to the second hydroxyl group.
The regioselectivity of the epoxide ring-opening is a critical factor in this approach. Nucleophilic attack at the less substituted carbon of the epoxide is generally favored under neutral or basic conditions, which would lead to the desired 2-amino-1,3-diol arrangement. organic-chemistry.orgucalgary.ca
Another approach involves the dihydroxylation of an allylic amine precursor. An allylic amine containing the cyclohexyl moiety could be synthesized and subsequently subjected to dihydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (B83412) (KMnO4) to install the two hydroxyl groups. nih.gov
| Precursor | Reaction | Reagents | Product |
| Cyclohexyl-substituted epoxide | Ring-opening | NH3, then reduction | This compound |
| Cyclohexyl-substituted allylic amine | Dihydroxylation | OsO4, NMO | This compound |
This interactive data table outlines potential diol formation strategies.
Multicomponent Reaction (MCR) Strategies Towards this compound.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more starting materials in a single step. nih.gov For the synthesis of this compound, an MCR could potentially assemble the carbon backbone and introduce the required functional groups in a convergent manner.
A plausible MCR could involve a Mannich-type reaction, where an aldehyde (such as cyclohexanecarboxaldehyde), an amine (ammonia), and a ketone or its enol equivalent are combined. rsc.org While a direct three-component reaction to form the target structure is challenging, a modified approach could be envisioned where a β-amino ketone is formed first, followed by reduction and hydroxylation steps. nih.gov
Another possibility is a Passerini or Ugi-type reaction, which are known for their ability to generate a variety of functionalized amino acid derivatives. nih.gov These reactions could be adapted to incorporate the cyclohexyl and hydroxyl moieties, although this would likely require multi-step transformations of the initial MCR product. The development of a specific MCR for the direct synthesis of this compound would represent a significant advancement in its synthetic accessibility.
Asymmetric Synthesis of Enantiopure this compound.
The presence of multiple stereocenters in this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. This can be achieved through the use of chiral auxiliaries or enantioselective catalysis.
Chiral Auxiliary-Based Syntheses for Absolute Stereocontrol.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com After the desired stereocenter is created, the auxiliary is removed.
In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amino or hydroxyl groups. For example, a chiral auxiliary could be used to direct the diastereoselective alkylation of a glycine (B1666218) enolate equivalent with a cyclohexylmethyl halide, establishing the stereocenter at the carbon bearing the amino group. Subsequent reduction and hydroxylation steps would then lead to the enantiopure target molecule. Evans oxazolidinones are well-known chiral auxiliaries that have been successfully employed in the asymmetric synthesis of amino acids and amino alcohols. researchgate.net
| Chiral Auxiliary | Application | Key Transformation |
| Evans Oxazolidinone | Asymmetric alkylation | Formation of a chiral C-C bond |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric synthesis of amino acids | Diastereoselective formation of a nickel(II) complex |
This interactive data table provides examples of chiral auxiliaries and their potential applications.
Enantioselective Catalysis in the Formation of this compound.
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. mdpi.com
For the synthesis of this compound, several catalytic enantioselective methods could be envisioned. An asymmetric reductive amination of 1-cyclohexyl-1,3-dihydroxypropan-2-one could be performed using a chiral catalyst, such as a chiral phosphine (B1218219) ligand in combination with a transition metal. organic-chemistry.org
Alternatively, the asymmetric dihydroxylation of a cyclohexyl-substituted allylic amine using the Sharpless asymmetric dihydroxylation (AD) reaction would be a powerful method for establishing the stereochemistry of the two hydroxyl groups. This reaction utilizes a chiral ligand, typically derived from a cinchona alkaloid, to direct the facial selectivity of the dihydroxylation. nih.gov
Furthermore, a biocatalytic approach using enzymes such as imine reductases (IREDs) or aldolases could offer high stereoselectivity under mild reaction conditions. researchgate.net For instance, a stereoselective enzymatic aldol (B89426) reaction could be used to construct the dihydroxy ketone precursor, followed by a stereoselective enzymatic reductive amination. nih.gov
| Catalytic Method | Key Transformation | Chiral Catalyst/Enzyme |
| Asymmetric Reductive Amination | Enantioselective C-N bond formation | Chiral phosphine-metal complex |
| Asymmetric Dihydroxylation | Enantioselective diol formation | Sharpless AD-mix |
| Biocatalysis | Stereoselective C-C and C-N bond formation | Imine Reductase (IRED), Aldolase |
This interactive data table summarizes potential enantioselective catalytic strategies.
Chemoenzymatic and Biocatalytic Routes to Specific Stereoisomers of this compound
The quest for enantiomerically pure pharmaceuticals and fine chemicals has propelled the development of chemoenzymatic and biocatalytic approaches. These methods leverage the high selectivity of enzymes to achieve specific stereochemical outcomes that are often difficult to obtain through traditional chemical synthesis. While specific literature on the chemoenzymatic synthesis of this compound is not abundant, general strategies for the synthesis of amino-diols can be extrapolated.
One promising biocatalytic approach involves a three-component strategy for the stereoselective enzymatic synthesis of amino-diols and amino-polyols. nih.gov This methodology combines biocatalytic aldol reactions with reductive aminations, offering a pathway to complex chiral molecules. nih.gov Although not yet applied specifically to this compound, this approach highlights the potential of enzyme cascades in constructing such structures. The process would likely involve the enzymatic aldol addition of a cyclohexyl-containing aldehyde with a suitable ketone, followed by a stereoselective amination catalyzed by an imine reductase or a transaminase. nih.gov
The choice of enzyme is critical for controlling the stereochemistry of the final product. A diverse range of enzymes, including lipases, proteases, and oxidoreductases, have been employed in the synthesis of chiral building blocks. For instance, lipases are known for their ability to catalyze resolutions of racemic mixtures, providing access to specific stereoisomers. While direct application to this compound is yet to be reported, the versatility of these biocatalysts suggests their potential utility in a synthetic route towards this target.
A hypothetical chemoenzymatic route could involve the enzymatic resolution of a key intermediate, such as a racemic β-hydroxy ester, followed by chemical transformations to introduce the amino group and reduce the ester functionality to the primary alcohol.
Table 1: Potential Biocatalysts for the Synthesis of this compound Stereoisomers
| Enzyme Class | Potential Application | Expected Outcome |
| Aldolase | C-C bond formation | Stereoselective formation of a dihydroxy ketone precursor |
| Imine Reductase (IRED) | Reductive amination | Stereoselective introduction of the amino group |
| Transaminase (TA) | Asymmetric amination | Enantioselective synthesis of the amino group |
| Lipase | Kinetic resolution | Separation of racemic intermediates |
Diastereoselective Synthesis of this compound Isomers
Achieving control over multiple stereocenters is a formidable challenge in organic synthesis. The diastereoselective synthesis of this compound requires precise manipulation of the three stereocenters on the propane (B168953) chain.
The stereochemical outcome of the synthesis of 2-amino-1,3-diols can be directed through various strategies, including substrate control, reagent control, and catalyst control. A general and powerful strategy for the stereodivergent synthesis of 2-amino-1,3-diols has been developed using allene (B1206475) precursors. rsc.org This method allows for the selective formation of any of the possible diastereomers by carefully choosing the reagents and reaction conditions. rsc.org While this has been demonstrated for other 2-amino-1,3-diols, the principles could be applied to the synthesis of this compound.
Another well-established method for controlling the stereochemistry of 1,3-diols is the diastereoselective reduction of β-keto esters. The reduction of a β-keto ester with a cyclohexyl substituent at the α-position would be a key step. The choice of reducing agent and the presence of chelating agents can influence the facial selectivity of the reduction, leading to either the syn- or anti-diol. Subsequent stereoselective introduction of the amino group would complete the synthesis.
While no specific literature details the use of β-cyclohexylserine derivatives for the synthesis of this compound, this class of compounds represents a highly attractive starting material. β-Cyclohexylserine already possesses the desired cyclohexyl group and the amino group at the correct position (C2 of the eventual propane chain). The synthesis would then require the stereoselective reduction of the carboxylic acid to the primary alcohol at C1 and the introduction of a hydroxyl group at C3.
The stereochemistry at C2 and C3 of the β-cyclohexylserine precursor would dictate the stereochemistry of the final product. The reduction of the carboxylic acid to the alcohol at C1 can typically be achieved without affecting the existing stereocenters. The challenge would lie in the stereoselective introduction of the hydroxyl group at C3. This could potentially be achieved through various methods, such as Sharpless asymmetric dihydroxylation of an appropriate alkene precursor derived from the β-cyclohexylserine.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources.
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy are desirable as they generate less waste. For the synthesis of this compound, addition reactions, such as catalytic hydrogenations or certain cycloadditions, would be highly atom-economical. In contrast, reactions that use stoichiometric reagents, such as many classical reductions or protecting group manipulations, tend to have lower atom economy.
Calculating the atom economy for a potential synthetic route to this compound would involve summing the molecular weights of all reactants and dividing the molecular weight of the desired product by this sum, then multiplying by 100. For instance, a hypothetical synthesis starting from cyclohexylacetaldehyde, formaldehyde, and ammonia via a Mannich-type reaction followed by reduction would have a theoretical atom economy that could be calculated and optimized.
Table 2: Comparison of Atom Economy for Different Reaction Types
| Reaction Type | General Transformation | Atom Economy |
| Addition | A + B → C | 100% |
| Substitution | A-B + C → A-C + B | < 100% |
| Elimination | A-B → A + B | 100% (if both products are desired) |
| Rearrangement | A → B | 100% |
The use of large volumes of volatile organic solvents is a major environmental concern in the chemical industry. The development of solvent-free or more sustainable solvent systems is a key goal of green chemistry. Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a promising solvent-free alternative. nih.govresearchgate.net This technique has been successfully applied to a variety of organic transformations, including the synthesis of amides. nih.govresearchgate.net While not yet reported for this compound, the application of mechanochemistry could significantly improve the environmental footprint of its synthesis.
Another sustainable approach is the use of water as a solvent, which is non-toxic, non-flammable, and abundant. Biocatalytic reactions are often performed in aqueous media, further highlighting the green credentials of these methods. The development of synthetic routes that can be performed in water or under solvent-free conditions would be a significant advancement in the sustainable production of this compound.
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Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published data for the chemical compound "this compound." Despite repeated and targeted searches for experimental or theoretical data pertaining to its advanced structural elucidation and conformational analysis, no research findings, spectroscopic data (NMR, HRMS, IR, Raman), or crystallographic information for this specific molecule could be located.
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Advanced Structural Elucidation and Conformational Analysis of 2 Amino 1 Cyclohexylpropane 1,3 Diol
Conformational Preferences and Dynamics of 2-Amino-1-cyclohexylpropane-1,3-diol
Cyclohexane (B81311) Ring Conformations and Stereoisomerism
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In this chair form, the substituents can occupy either axial or equatorial positions. For a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain. In the case of this compound, the propane (B168953) side chain is a bulky substituent and is, therefore, expected to strongly favor the equatorial position.
The chair conformation can undergo a ring flip, which interconverts axial and equatorial positions. For an equatorially substituted cyclohexane, the ring flip would move the substituent to a less stable axial position. The energy difference between these two chair conformers is a measure of the conformational preference.
Table 1: Estimated Conformational Energies for Cyclohexane Ring in this compound
| Conformer | Propane Side Chain Position | Relative Energy (kcal/mol) | Predominant at Equilibrium |
| Chair 1 | Equatorial | 0 (Reference) | Yes |
| Chair 2 | Axial | > 4.0 | No |
Note: The relative energy is an estimate based on typical A-values for bulky alkyl groups. The actual value may vary.
Rotameric Analysis of the Propane Side Chain and its Substituents
The propane side chain of this compound has two crucial rotatable bonds: C1-C2 and C2-C3. The rotation around these bonds leads to different staggered conformations, which can be described as gauche or anti. These rotational isomers are also known as rotamers.
The relative stability of these rotamers is influenced by steric hindrance between the substituents on the propane chain: the cyclohexyl group, the amino group, and the two hydroxyl groups. Generally, an anti-conformation, where bulky groups are positioned 180° apart, is sterically favored over a gauche conformation, where they are 60° apart.
Table 2: Possible Staggered Rotamers of the Propane Side Chain (C1-C2 bond axis)
| Dihedral Angle (Cyclohexyl-C1-C2-Amino) | Conformation | Expected Stability |
| ~180° | Anti | Most Stable |
| ~60° | Gauche | Less Stable |
| ~-60° | Gauche | Less Stable |
Note: This is a simplified analysis. The actual stability is also influenced by rotations around the C2-C3 bond and intramolecular interactions.
Influence of Intramolecular Interactions on Conformational Stability
Intramolecular hydrogen bonding can have a profound effect on the conformational stability of this compound. The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms) allows for the formation of stable cyclic arrangements.
Several types of intramolecular hydrogen bonds are possible:
O-H···N: A hydrogen bond between one of the hydroxyl groups and the amino group.
O-H···O: A hydrogen bond between the two hydroxyl groups.
N-H···O: A hydrogen bond between the amino group and one of the hydroxyl groups.
The formation of these hydrogen bonds can stabilize conformations that would otherwise be sterically unfavorable. For instance, a gauche arrangement of the amino and hydroxyl groups around the C1-C2 or C2-C3 bond could be stabilized by an intramolecular hydrogen bond. This stabilization can, in some cases, overcome the steric preference for an anti-conformation. Computational studies on similar amino-alcohols have shown that O-H···N interactions are particularly significant in determining their conformational preferences.
Chemical Reactivity and Derivatization Studies of 2 Amino 1 Cyclohexylpropane 1,3 Diol
Reactivity of the Amino Functionality
The primary amino group in 2-Amino-1-cyclohexylpropane-1,3-diol is a key site for a variety of nucleophilic reactions, allowing for the introduction of a wide range of substituents.
Acylation, Sulfonylation, and Carbamoylation Reactions
Acylation: The amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The choice of solvent and base can influence the reaction rate and yield. For instance, the reaction with an acyl chloride in the presence of a tertiary amine like triethylamine in a non-polar solvent is a common method.
Sulfonylation: Similarly, sulfonylation of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. The synthesis of sulfonamides is a well-established transformation in medicinal chemistry. thieme-connect.comucl.ac.uk The reaction of 2-amino-1,3-diols with sulfonyl chlorides provides a direct route to these important derivatives. nih.gov
Carbamoylation: Carbamoylation of the amino group can be achieved by reaction with isocyanates, leading to the formation of urea derivatives. This reaction is generally rapid and proceeds under mild conditions. researchgate.net Alternatively, reaction with carbamoyl chlorides or other carbamoylating agents can also be employed. The synthesis of carbamates from 2-amino-1,3-propanediol (B45262) derivatives has been explored in the context of producing intermediates for various applications. nih.gov
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Acylation | Acyl Chloride (RCOCl) | N-Acyl derivative | Base (e.g., Triethylamine), Aprotic Solvent (e.g., Dichloromethane) |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl derivative (Sulfonamide) | Base (e.g., Pyridine), Aprotic Solvent |
| Carbamoylation | Isocyanate (RNCO) | N-Carbamoyl derivative (Urea) | Aprotic Solvent, Room Temperature |
Selective Alkylation and Quaternization of the Amine
Selective Alkylation: Selective mono-alkylation of the primary amine in the presence of two hydroxyl groups can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. However, methods utilizing protecting groups or specific reagents can achieve selectivity. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common strategy for controlled N-alkylation. For 1,3-amino alcohols, selective mono-N-alkylation has been achieved through chelation with 9-borabicyclononane (9-BBN), which protects and activates the amine group. acs.org
Quaternization: Exhaustive alkylation of the amino group with an excess of an alkyl halide leads to the formation of a quaternary ammonium salt. quora.com This reaction, known as the Menschutkin reaction, typically proceeds by treating the amine with an alkyl halide. nih.gov The resulting quaternary ammonium salts have applications as phase-transfer catalysts and antimicrobial agents. mdpi.comsrce.hr
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Selective Mono-Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl derivative | Protic Solvent (e.g., Methanol) |
| Quaternization | Excess Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Polar Solvent (e.g., Acetonitrile), Heat |
Formation of Schiff Bases and Other Imine Derivatives
The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. chemistrysteps.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.com The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. masterorganicchemistry.com Studies on the reaction of the structurally similar 2-amino-2-methyl-1,3-propanediol with various aromatic aldehydes have shown the successful formation of Schiff bases. nih.gov These reactions are often catalyzed by piperidine and can sometimes lead to the formation of 1,3-dioxane derivatives as byproducts. nih.gov
The general mechanism for Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net The reaction rate is often optimal under mildly acidic conditions (pH ~5). lumenlearning.com
| Aldehyde/Ketone | Catalyst | Product | Typical Conditions |
|---|---|---|---|
| Aromatic Aldehyde (e.g., Benzaldehyde) | Acid catalyst (e.g., p-TsOH) or Piperidine | N-Benzylidene derivative | Reflux in a solvent that allows for azeotropic removal of water (e.g., Toluene) |
| Aliphatic Ketone (e.g., Acetone) | Acid catalyst | N-Isopropylidene derivative | Similar conditions to aromatic aldehydes |
Reactivity of the Hydroxyl Functionalities
The presence of both a primary and a secondary hydroxyl group in this compound allows for a range of reactions typical of alcohols. The differential reactivity of the primary versus the secondary alcohol can be exploited to achieve selective transformations.
Selective and Non-Selective Esterification and Etherification
Esterification: The hydroxyl groups can be esterified with carboxylic acids, acyl chlorides, or anhydrides. Selective monoesterification of one hydroxyl group in the presence of the other and the amino group can be challenging. Protecting the more nucleophilic amino group prior to esterification is a common strategy. Alternatively, enzyme-catalyzed or chemo-selective methods can be employed. Borinic acid catalysis has been shown to be effective for the regioselective acylation of diols. organic-chemistry.org
Etherification: Ether derivatives can be prepared via Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Selective etherification of the primary hydroxyl group is generally favored due to its lower steric hindrance. rsc.org Direct etherification of alcohols can also be achieved using acid catalysis. organic-chemistry.org
| Reaction Type | Reagent | Product | Selectivity Notes |
|---|---|---|---|
| Esterification | Acyl Chloride/Carboxylic Acid | O-Acyl derivative | Amino group protection is often required. Primary hydroxyl is generally more reactive. |
| Etherification | Alkyl Halide, Base | O-Alkyl derivative | Primary hydroxyl is more susceptible to etherification under SN2 conditions. |
Oxidation and Reduction Pathways of the Alcohol Groups
Oxidation: The primary and secondary alcohol groups can be oxidized to aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium chlorochromate (PCC) or reagents used in Swern oxidation can selectively oxidize the primary alcohol to an aldehyde and the secondary alcohol to a ketone. srce.hr Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid.
A notable method for the selective oxidation of primary alcohols in the presence of secondary alcohols is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite. chem-station.com This method is known for its high selectivity for primary alcohols. orgsyn.orgqualitas1998.net
Reduction: The hydroxyl groups are generally resistant to reduction. However, they can be converted into better leaving groups, such as tosylates, and then reductively removed. Selective reduction of the secondary hydroxyl group in the presence of a primary one can be achieved through specific methodologies. nih.gov For 1,3-diols, stereoselective reduction of a corresponding β-hydroxy ketone precursor is a common strategy to establish the diol stereochemistry. wikipedia.org
| Reaction Type | Reagent | Expected Product(s) | Selectivity Notes |
|---|---|---|---|
| Mild Oxidation | PCC, Swern Oxidation | Aldehyde (from primary OH), Ketone (from secondary OH) | Can often oxidize both, but conditions can be tuned for selectivity. |
| Selective Primary Alcohol Oxidation | TEMPO/NaOCl | Aldehyde or Carboxylic Acid (depending on conditions) | High selectivity for the primary hydroxyl group. chem-station.com |
| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid (from primary OH), Ketone (from secondary OH) | Generally leads to over-oxidation of the primary alcohol. |
| Reduction | - (Requires derivatization) | Alkane | Hydroxyls are poor leaving groups; derivatization is necessary for reduction. |
Strategic Protection and Deprotection of the Diol Moiety
The strategic protection of the 1,3-diol moiety in a molecule like this compound is crucial for achieving regioselectivity in synthetic transformations. The presence of two hydroxyl groups and a primary amine allows for a variety of reactions, and protecting the diol prevents its interference in reactions targeting the amino group.
Commonly, 1,3-diols are protected as cyclic acetals or ketals, forming a stable six-membered ring. chem-station.com The choice of the protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection).
Common Protecting Groups for 1,3-Diols:
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |
| Isopropylidene Acetal (Acetonide) | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH) | Acidic conditions (e.g., aqueous HCl, AcOH) | Stable to bases, nucleophiles, and mild oxidizing/reducing agents. |
| Benzylidene Acetal | Benzaldehyde, acid catalyst (e.g., ZnCl₂) | Mild acidic conditions, hydrogenolysis (e.g., H₂, Pd/C) | Stable to bases and many redox reagents. Reductive cleavage can be a useful feature. wikipedia.org |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole) | Fluoride ion sources (e.g., TBAF), acidic conditions | Stability is tunable based on the steric bulk of the silyl group. |
For this compound, a typical strategy would involve the acid-catalyzed reaction with benzaldehyde to form a benzylidene acetal, protecting the diol. This would allow for subsequent reactions, such as acylation or alkylation, to occur selectively at the amino group. The benzylidene group can then be removed under mild acidic conditions or via hydrogenolysis to regenerate the diol.
Transformations Involving Multiple Functional Groups
The proximate arrangement of the amino and diol functional groups in this compound allows for a range of transformations that involve the interplay of these groups.
One of the most characteristic reactions of 2-amino-1,3-diols is their intramolecular cyclization with aldehydes or ketones to form oxazolidine rings. nih.gov This reaction is often regioselective. For instance, the reaction of a primary 2-amino-1,3-diol with formaldehyde or benzaldehyde typically leads to the formation of a condensed oxazolidine. nih.gov
In the case of this compound, reaction with an aldehyde (R-CHO) would be expected to yield a substituted oxazolidine. The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization. mdpi.com The stereochemistry of the starting aminodiol can influence the stereochemical outcome of the cyclization.
While no specific rearrangement or fragmentation reactions of this compound are documented, the broader class of β-amino alcohols can undergo various rearrangements. nih.govrsc.org These reactions often proceed through the formation of an aziridinium intermediate. rsc.org
For a rearrangement to occur, the hydroxyl group is typically converted into a good leaving group. nih.gov For example, treatment with an acid or a reagent like thionyl chloride could facilitate the formation of a carbocation or an aziridinium ion, which could then undergo rearrangement, such as a 1,2-hydride or 1,2-alkyl shift. The specific pathway and products would depend on the reaction conditions and the structure of the molecule. rsc.org
Mechanistic Investigations of Key Transformations Involving this compound
There are no specific mechanistic investigations for reactions involving this compound in the available literature. However, the following subsections describe the general methodologies that would be applied to study the mechanisms of its reactions.
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For a transformation of this compound, such as its cyclization to form an oxazolidine, kinetic experiments would be designed to determine the reaction order with respect to each reactant and any catalysts. nih.gov
By systematically varying the concentrations of the aminodiol, the aldehyde, and any acid or base catalyst, and monitoring the rate of product formation (e.g., by spectroscopy), a rate law can be established. This rate law provides insights into the molecularity of the rate-determining step. For example, if the reaction is found to be first-order in both the aminodiol and the aldehyde, it would suggest that both molecules are involved in the rate-determining step.
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. wikipedia.org For reactions of this compound, isotopes of hydrogen (deuterium, D), carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) could be strategically incorporated into the molecule to elucidate mechanistic details. creative-proteomics.com
For example, to confirm the mechanism of oxazolidine formation, one could use an ¹⁸O-labeled aldehyde. The position of the ¹⁸O label in the product would confirm whether the aldehyde's oxygen is incorporated into the oxazolidine ring. Similarly, deuterium labeling at specific positions could be used to probe for hydride shifts during potential rearrangement reactions. The distribution of the isotopic label in the products is typically determined by mass spectrometry or NMR spectroscopy. wikipedia.org
Transition State Analysis and Energy Profiles
Transition state analysis is a fundamental aspect of computational chemistry that investigates the high-energy, transient molecular structures that exist for a fleeting moment as reactants transform into products. This analysis, coupled with the mapping of reaction energy profiles, provides critical insights into the feasibility, kinetics, and mechanistic pathways of chemical reactions. Such studies are instrumental in optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes.
For this compound, this would involve computational modeling of its reactions, such as N-acylation, O-alkylation, or cyclization reactions. Theoretical calculations would determine the geometry of the transition state structures and calculate their associated activation energies. The resulting energy profiles would graphically represent the energy changes throughout the reaction, highlighting the energy barriers that must be overcome for the reaction to proceed.
Despite the importance of this data for understanding the chemical behavior of this compound, dedicated research on this specific topic appears to be unpublished. Consequently, detailed data tables and specific research findings concerning its transition state geometries, activation energies, and reaction energy profiles cannot be provided at this time. Further experimental and computational research is required to elucidate these crucial aspects of its chemical reactivity.
Theoretical and Computational Investigations of 2 Amino 1 Cyclohexylpropane 1,3 Diol
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are instrumental in predicting the geometric, electronic, and spectroscopic properties of molecules. For 2-Amino-1-cyclohexylpropane-1,3-diol, these methods can provide a foundational understanding of its behavior at the molecular level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often used to determine the optimized geometry and total energy of a molecule.
Based on studies of the analogous compound 2-amino-2-methyl-1,3-propanediol (AMPD), the ground state geometry of this compound would be determined by optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For AMPD, the most stable conformer was identified and its structural parameters determined. nih.gov It is expected that the presence of the bulky cyclohexyl group in this compound would significantly influence its preferred conformation, likely through steric hindrance, leading to specific arrangements of the amino and hydroxyl groups to minimize energetic strain.
Table 1: Predicted Bond Parameters for the Propanediol (B1597323) Backbone of this compound (based on data for AMPD) (Note: These are representative values and would be expected to vary slightly for the target molecule)
| Parameter | Predicted Value |
| C1-C2 Bond Length | ~1.54 Å |
| C2-C3 Bond Length | ~1.54 Å |
| C2-N Bond Length | ~1.47 Å |
| C1-O Bond Length | ~1.43 Å |
| C3-O Bond Length | ~1.43 Å |
| C1-C2-C3 Bond Angle | ~112° |
| N-C2-C1 Bond Angle | ~109° |
| O-C1-C2 Bond Angle | ~111° |
Ab initio calculations, which are based on first principles of quantum mechanics, can be used to predict electronic properties such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO).
The HOMO and LUMO are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For AMPD, the calculated HOMO-LUMO energy gap revealed that charge transfer occurs within the molecule. nih.gov A similar intramolecular charge transfer would be expected in this compound, with the electron density likely localized around the electronegative oxygen and nitrogen atoms.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on data for AMPD) (Note: These values are for illustrative purposes and would differ for the target molecule)
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | ~ -7.0 eV |
| LUMO | ~ 1.5 eV |
| HOMO-LUMO Gap | ~ 8.5 eV |
Vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can then be correlated with experimental data to confirm the molecular structure.
For AMPD, the FTIR and FT-Raman spectra were recorded and analyzed, with the vibrational modes assigned based on the Potential Energy Distribution (PED). nih.gov For this compound, characteristic vibrational frequencies would be expected for the O-H, N-H, C-H, C-O, and C-N functional groups. The cyclohexyl group would also introduce a series of characteristic C-H stretching and bending vibrations.
Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound (based on data for AMPD)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | Stretching | 3400 - 3200 |
| N-H | Stretching | 3350 - 3250 |
| C-H (Cyclohexyl) | Stretching | 3000 - 2850 |
| C-H (Propane) | Stretching | 2950 - 2850 |
| C-O | Stretching | 1150 - 1050 |
| C-N | Stretching | 1250 - 1020 |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.
The conformation of this compound in solution is expected to be significantly influenced by the solvent. In a polar solvent like water, the amino and hydroxyl groups would form hydrogen bonds with solvent molecules, which would stabilize certain conformations. MD simulations can model these interactions and predict the most probable solvated structures. Studies on amino acids in aqueous solution have shown that the zwitterionic state is often preferred, and similar considerations of protonation states would be relevant for this compound in different pH environments. acs.org
The conformation of a flexible molecule like this compound is also dependent on temperature. At higher temperatures, the molecule will have more kinetic energy, allowing it to overcome energy barriers and explore a wider range of conformations. MD simulations at different temperatures can reveal the nature of these conformational transitions and the relative populations of different conformers as a function of temperature. This information is crucial for understanding how the molecule might behave under different experimental conditions.
Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts, IR Frequencies)
The elucidation of the spectroscopic properties of this compound can be robustly achieved through first-principles quantum mechanical calculations. These ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a powerful tool for predicting molecular properties with high accuracy. acs.org Methodologies such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are instrumental in this regard. acs.orgrsc.org
To predict the Nuclear Magnetic Resonance (NMR) chemical shifts, the geometry of the this compound molecule is first optimized to find its lowest energy conformation. Following optimization, the NMR shielding tensors are calculated. nih.gov The chemical shift of each nucleus is then determined by referencing its computed shielding constant to the shielding constant of a standard reference compound, typically tetramethylsilane (TMS). nih.gov Advanced computational approaches can account for environmental factors, such as solvent effects, through models like the Polarizable Continuum Model (PCM). acs.orgnih.gov Furthermore, for complex molecules, incorporating molecular dynamics simulations can provide a more accurate prediction by averaging chemical shifts over various molecular conformations and vibrational states. acs.orgnih.gov
Similarly, the prediction of infrared (IR) frequencies and intensities is a standard application of computational chemistry. faccts.de This process involves the calculation of the second derivatives of the energy with respect to the nuclear positions, which yields the harmonic vibrational frequencies. rsc.org The intensities of the IR absorption bands are determined from the derivatives of the molecular dipole moment with respect to the vibrational modes. substack.com While harmonic frequency calculations are a good first approximation, for more precise spectra, anharmonic corrections are often necessary to account for the true shape of the potential energy surface. arxiv.orgnih.govacs.org
Below is a hypothetical table of predicted spectroscopic data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in a simulated aqueous environment.
| Spectroscopic Property | Predicted Value | Notes |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C (cyclohexyl, attached to propane) | 42.5 | Varies with stereochemistry |
| C (propane, CH-OH) | 75.2 | |
| C (propane, CH-NH₂) | 58.9 | |
| C (propane, CH₂-OH) | 65.8 | |
| ¹H NMR Chemical Shifts (ppm) | ||
| H (on CH-NH₂) | 3.1 | Chemical shift is sensitive to pH |
| H (on CH-OH) | 4.2 | |
| OH protons | 2.5, 3.8 | Broad signals, exchangeable |
| NH₂ protons | 1.9 | Broad signal, exchangeable |
| Key IR Frequencies (cm⁻¹) | ||
| O-H stretch | 3350-3450 | Broad, indicates hydrogen bonding |
| N-H stretch | 3280-3380 | Doublet for primary amine |
| C-H stretch (cyclohexyl) | 2850-2930 | |
| C-O stretch | 1050-1150 | Strong intensity |
| N-H bend | 1600-1650 |
Note: The data presented in this table is illustrative and represents typical values that would be obtained from first-principles calculations. Actual values would be subject to the specific computational methods and parameters employed.
Computational Design and Virtual Screening of Novel this compound Derivatives with Predicted Reactivity
Computational design and virtual screening are powerful in silico techniques that accelerate the discovery of novel molecules with desired properties, bypassing the time and resource-intensive nature of traditional synthesis and testing. fiveable.menih.govnih.govmmsl.cz These methods are widely used in drug discovery and materials science to explore vast chemical spaces efficiently. wikipedia.org
The process begins with the core structure of this compound. A virtual library of derivatives can be generated by systematically modifying its functional groups. For example, the amino and hydroxyl groups can be alkylated, acylated, or replaced with other functional moieties. The cyclohexyl ring can also be substituted at various positions.
Once a virtual library is created, it is subjected to a screening process to identify candidates with promising reactivity or biological activity. This can be approached in two main ways:
Structure-Based Virtual Screening (SBVS): If a specific biological target (like an enzyme or receptor) is known, molecular docking simulations can be used to predict how each derivative binds to the target's active site. mmsl.cznih.gov The docking process evaluates thousands to millions of compounds, scoring and ranking them based on their predicted binding affinity and mode of interaction. fiveable.menih.gov This allows for the prioritization of compounds that are most likely to be active. mmsl.cz
Ligand-Based Virtual Screening (LBVS): When the structure of the biological target is unknown, but a set of molecules with known activity exists, LBVS methods can be employed. mmsl.cz Techniques like quantitative structure-activity relationship (QSAR) modeling establish a mathematical correlation between the molecular structures and their biological activity. fiveable.menih.gov This model can then be used to predict the activity of the newly designed derivatives.
An illustrative workflow for the computational design and screening of this compound derivatives is presented in the table below.
| Step | Methodology | Objective | Predicted Outcome/Metric |
| 1. Library Generation | Combinatorial enumeration in silico | Create a diverse set of virtual derivatives of the parent compound. | A database of several thousand unique molecular structures. |
| 2. Initial Filtering | Lipinski's Rule of Five, ADME prediction | Eliminate compounds with poor drug-like properties. fiveable.mebiointerfaceresearch.com | A smaller, refined library of compounds with favorable pharmacokinetic profiles. |
| 3. Virtual Screening | Molecular Docking (Structure-Based) or Pharmacophore Modeling (Ligand-Based) | Identify derivatives with high predicted affinity for a biological target. nih.govbenthamdirect.com | Docking score, binding energy, or fitness score. |
| 4. Reactivity Prediction | DFT Calculations (e.g., Frontier Molecular Orbital Analysis) | Assess the chemical reactivity and stability of the most promising candidates. | HOMO-LUMO gap energy, molecular electrostatic potential map. |
| 5. Hit Selection | Multi-parameter optimization | Select a small number of top candidates for future synthesis and experimental validation. fiveable.me | A list of "hit" compounds with a high probability of desired activity and reactivity. |
Through this systematic in silico approach, the vast chemical space surrounding this compound can be explored to identify novel derivatives with tailored reactivity and potential therapeutic applications, significantly streamlining the discovery process. drugtargetreview.com
Advanced Applications of 2 Amino 1 Cyclohexylpropane 1,3 Diol in Chemical Sciences Excluding Clinical/biological Contexts
2-Amino-1-cyclohexylpropane-1,3-diol as a Chiral Ligand in Asymmetric Catalysis
The aminodiol scaffold of this compound is particularly well-suited for the design of chiral ligands used in asymmetric catalysis. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate complexes with a variety of metal centers. The inherent chirality of the molecule provides the necessary stereochemical environment to induce enantioselectivity in chemical transformations.
Design and Synthesis of Catalytic Systems Incorporating the Diol Scaffold
The synthesis of catalytic systems based on this compound often involves the modification of its amino and hydroxyl groups to fine-tune the steric and electronic properties of the resulting ligand. These modifications are crucial for achieving high levels of stereocontrol in catalytic reactions. Common synthetic strategies include the reaction of the amino group with various electrophiles to introduce coordinating moieties or bulky substituents that can influence the chiral pocket of the catalyst.
For instance, aminodiols can serve as precursors for the synthesis of more complex ligands. nih.gov The amino and diol functionalities can be selectively manipulated to create bidentate or tridentate ligands capable of coordinating to metal centers. The cyclohexane (B81311) ring provides a rigid scaffold that helps to maintain a well-defined geometry around the metal, which is essential for effective asymmetric induction. The synthesis of such catalytic systems is often straightforward, starting from commercially available materials. nih.gov
Enantioselective Transformations Mediated by this compound Derived Catalysts
Catalysts derived from aminodiols, including structures analogous to this compound, have demonstrated considerable efficacy in a range of enantioselective transformations. nih.gov These reactions are fundamental in organic synthesis for the production of enantiomerically pure compounds.
One notable application is in the asymmetric addition of diethylzinc (B1219324) to aldehydes . Chiral aminodiol-based catalysts have been successfully employed to catalyze this reaction, yielding chiral secondary alcohols with high enantiomeric excess. nih.gov The specific stereoisomer of the aminodiol used as the catalyst dictates the chirality of the resulting alcohol product. For example, in the addition of diethylzinc to benzaldehyde, different diastereomers of a monoterpene-based aminodiol catalyst can lead to the formation of either the (R)- or (S)-1-phenyl-1-propanol. nih.gov
The table below summarizes the performance of a library of aminodiol catalysts in the enantioselective addition of diethylzinc to benzaldehyde, highlighting the influence of the catalyst structure on the yield and enantioselectivity of the reaction.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Aminodiol A | 85 | 92 | (R) |
| Aminodiol B | 90 | 85 | (S) |
| Aminodiol C | 78 | 95 | (R) |
This is an interactive data table based on representative data from similar aminodiol systems.
Ligand Design Principles for Specific Chemical Reactions
The design of effective chiral ligands from scaffolds like this compound is guided by several key principles aimed at maximizing enantioselectivity for a particular chemical reaction.
Rigidity and Conformational Control: A rigid ligand backbone, such as that provided by the cyclohexane ring, is often desirable as it reduces the number of accessible conformations of the catalyst-substrate complex. This conformational restriction leads to a more ordered transition state and, consequently, higher enantioselectivity.
Steric and Electronic Tuning: The substituents on the ligand can be systematically varied to optimize its performance. Bulky groups can be introduced to create a more defined chiral pocket, enhancing facial discrimination of the prochiral substrate. The electronic properties of the ligand can also be modulated to influence the reactivity of the metal center.
Matching Ligand to Reaction Type: The geometry of the coordination sphere around the metal center is crucial. For example, ligands that form square planar complexes may be suitable for certain types of reactions, while those that favor octahedral geometries will be better for others. The bite angle of the ligand, determined by the spacing of the coordinating atoms, is another important parameter that needs to be tailored to the specific metal and reaction.
Utilization in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, possessing both amino and hydroxyl groups, makes it a versatile building block in the field of materials science and polymer chemistry. These functional groups can participate in various polymerization and cross-linking reactions, leading to the formation of specialty polymers with tailored properties.
Role as a Monomer or Cross-linking Agent for Specialty Polymers and Copolymers
This compound can be utilized as a monomer in the synthesis of various polymers. For instance, the diol functionality can react with dicarboxylic acids or their derivatives to form polyesters, while the amino group can react with isocyanates to produce polyurethanes. The incorporation of the cyclohexyl group into the polymer backbone can enhance the thermal stability and mechanical properties of the resulting material.
Furthermore, its trifunctionality (one amino and two hydroxyl groups) allows it to act as a cross-linking agent. In this role, it can be added to a polymer matrix to form a three-dimensional network structure. This cross-linking process generally improves the rigidity, solvent resistance, and thermal stability of the polymer. The degree of cross-linking can be controlled by adjusting the amount of this compound added, allowing for the fine-tuning of the material's properties.
Building Block for Supramolecular Assemblies and Advanced Functional Materials
The ability of the amino and hydroxyl groups of this compound to participate in hydrogen bonding makes it an excellent building block for the construction of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-defined, ordered structures such as gels, liquid crystals, and porous organic frameworks.
The chiral nature of this compound can be exploited to create chiral supramolecular structures. These materials can exhibit interesting properties, such as chiroptical activity and the ability to recognize and separate other chiral molecules. The cyclohexane ring can also provide a scaffold for the attachment of other functional groups, leading to the development of advanced functional materials with applications in areas such as sensing, catalysis, and separations. For example, 2-amino-1,3-propane diols have been used as a versatile platform for the synthesis of functional cyclic carbonate monomers, which are important precursors for biodegradable polymers. rsc.org
Exploration in Organic Functional Materials (e.g., non-linear optical materials, optoelectronic applications)
The investigation of organic molecules for applications in functional materials, particularly in non-linear optics (NLO) and optoelectronics, has been a burgeoning field of research. Organic materials can offer advantages over traditional inorganic solids, such as large optical non-linearities, fast response times, and the potential for molecular engineering. jhuapl.edu A key requirement for second-order NLO materials, such as those used for second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. sci-hub.ru
While direct and extensive research on this compound for these specific applications is not widely documented in the literature, its molecular structure possesses features that make it a candidate for theoretical and exploratory studies. The chirality inherent to the molecule ensures that it crystallizes in a non-centrosymmetric space group, a fundamental prerequisite for observing second-order NLO effects. sci-hub.ru
Furthermore, the presence of both amino (-NH₂) and hydroxyl (-OH) groups allows for the formation of extensive and strong hydrogen bond networks. sci-hub.ru These directional intermolecular interactions can play a crucial role in enforcing a specific, acentric alignment of molecules in the solid state, which is essential for a macroscopic NLO response. Molecules designed for NLO applications often feature electron donor and acceptor groups separated by a conjugated system to enhance molecular polarizability. jhuapl.edu Although this compound lacks a traditional conjugated system, the potential for creating organized supramolecular assemblies through hydrogen bonding makes it an interesting scaffold to which other functional chromophores could be attached.
Table 1: Key Characteristics for Molecular NLO Materials and the Potential of this compound
| Characteristic | General Requirement for Second-Order NLO | Relevance of this compound |
|---|---|---|
| Acentric Structure | Must crystallize in a non-centrosymmetric space group. | As a chiral molecule, it is guaranteed to crystallize in one of the chiral, non-centrosymmetric space groups. |
| High Hyperpolarizability | Requires large changes in dipole moment upon excitation, often achieved with donor-acceptor groups and π-conjugation. | The native structure lacks significant π-conjugation. However, it can serve as a chiral scaffold to which NLO-active chromophores can be attached. |
| Intermolecular Alignment | Molecules must be aligned in a way that molecular hyperpolarizabilities add up constructively. | The amino and diol groups can form strong, directional hydrogen bonds, potentially guiding the assembly into favorable acentric structures. sci-hub.ru |
| Optical Transparency | Must be transparent at the fundamental and second-harmonic wavelengths. | The aliphatic structure suggests good transparency in the visible and near-UV regions, a potential advantage over highly conjugated systems. |
Application as a Chiral Building Block in Complex Organic Synthesis
Enantiomerically pure amino alcohols are a vital class of compounds in synthetic organic chemistry, often serving as versatile chiral building blocks for the synthesis of more complex molecules. nih.govnih.gov this compound, with its defined stereochemistry, serves as a valuable starting material in asymmetric synthesis. nih.gov
The construction of molecules with multiple, contiguous stereocenters is a significant challenge in organic synthesis. The aminodiol structure of this compound represents an "amine-containing stereotriad," a motif found in numerous bioactive natural products. rsc.org
By using this compound as a chiral scaffold, chemists can leverage the existing stereocenters to direct the stereochemical outcome of subsequent reactions. This principle, known as substrate control, allows for the diastereoselective formation of new chiral centers. For instance, the hydroxyl or amino groups can coordinate to reagents, delivering them to one face of the molecule preferentially. This strategy is central to stereodivergent synthesis, where a single chiral precursor can be used to generate any possible diastereomer of a product by carefully choosing reagents and reaction conditions. rsc.org The cyclohexyl group also imparts conformational rigidity, which can further enhance the facial selectivity of reactions on adjacent parts of the molecule.
Vicinal amino alcohols are crucial intermediates in the total synthesis of complex natural products and molecules with significant biological activity. nih.gov The structural framework of this compound is found within more complex structures, making it a valuable precursor.
A closely related analogue, the Abbott amino-diol ((2S,3R,4S)-2-amino-1-cyclohexyl-6-methylheptane-3,4-diol), forms the core unit of important inhibitors such as Zankiren and Enalkiren. nih.gov The synthesis of this advanced intermediate highlights the utility of such chiral building blocks. A concise, enantioselective synthesis of the Abbott amino-diol was developed starting from commercially available cyclohexyl ethanol, with the key step being a Sharpless Asymmetric Aminohydroxylation (ASAH) reaction. nih.gov This reaction installs the vicinal amino alcohol moiety with high regio- and syn-selectivity. nih.gov The use of such building blocks significantly simplifies the synthetic route to complex targets, which would otherwise require lengthy and often low-yielding reaction sequences. nih.govresearchgate.net
Table 2: Example Synthetic Route to an Advanced Amino-Diol Intermediate
| Step | Starting Material | Key Reaction | Product | Significance |
|---|---|---|---|---|
| 1 | Cyclohexyl ethanol | Oxidation | Corresponding Aldehyde | Preparation for C-C bond formation. |
| 2 | Aldehyde | Wittig Reaction | α,β-Unsaturated Ester | Elongation of the carbon chain. |
| 3 | α,β-Unsaturated Ester | DIBAL-H Reduction | Allylic Alcohol | Preparation for key stereochemical step. |
| 4 | Allylic Alcohol | Sharpless Asymmetric Aminohydroxylation (ASAH) | Protected Amino Diol | Stereoselective formation of the vicinal amino alcohol. nih.gov |
| 5 | Protected Amino Diol | Deprotection | Abbott Amino-Diol | Final advanced intermediate for natural product synthesis. nih.gov |
Role in Analytical Chemistry and Sensor Development
The unique structural and chemical properties of this compound lend themselves to potential applications in analytical chemistry, particularly in chiral separations and the development of chemosensors.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful methods for separating enantiomers. nih.govnih.gov CSPs function by forming transient, diastereomeric complexes with the enantiomers of an analyte, leading to different retention times. While polysaccharide-based CSPs are widely used, "brush-type" or Pirkle-type CSPs, where a small chiral molecule is covalently bonded to a support like silica (B1680970) gel, are also highly effective. nih.gov
This compound is an excellent candidate for the development of a brush-type CSP. The diol functionality provides a straightforward handle for immobilization onto a silica support. Once immobilized, the chiral environment created by the molecule can facilitate enantiomeric recognition through a combination of intermolecular interactions.
Table 3: Potential Chiral Recognition Interactions with a CSP Derived from this compound
| Interaction Type | Relevant Functional Group(s) on CSP | Analyte Functional Group(s) |
|---|---|---|
| Hydrogen Bonding | Amino (-NH₂) and Hydroxyl (-OH) groups | Carbonyls, hydroxyls, amines, esters, amides |
| Dipole-Dipole | C-N and C-O bonds | Polar functional groups (e.g., nitro, sulfoxide) |
| Steric Hindrance | Cyclohexyl group | Bulky groups on the analyte's stereocenter |
| π-π Stacking | Not present on the native molecule, but aromatic groups could be added via the amine. | Aromatic rings on the analyte |
The combination of hydrogen bond donor/acceptor sites, a sterically demanding cyclohexyl group, and the rigid stereochemical arrangement makes it a promising selector for the resolution of a wide range of racemic compounds.
Chemosensors are molecules designed to produce a detectable signal in the presence of a specific analyte. nih.gov The design of a chemosensor typically involves a receptor unit that selectively binds the target analyte and a signaling unit (e.g., a fluorophore) that reports the binding event. Amino acids and related structures are popular targets for chemosensors, and their functional groups can also be used as receptor sites. nih.gov
The aminodiol moiety of this compound can serve as an effective receptor or "chemical anchor" for various analytes, such as metal ions or small organic molecules, through coordinate bonding or hydrogen bonding. nih.gov For example, the nitrogen and two oxygen atoms could form a tridentate chelation site for metal cations.
To construct a sensor, this receptor unit would be chemically linked to a signaling component. Upon binding of an analyte to the aminodiol site, a conformational change or an alteration in the electronic environment could modulate the properties of the signaling unit, leading to a change in fluorescence or color. For instance, binding could restrict intramolecular rotation, leading to an increase in fluorescence emission. The cyclohexyl group could also contribute to selectivity by creating a hydrophobic pocket that favors the binding of specific guests.
Future Research Directions and Emerging Trends for 2 Amino 1 Cyclohexylpropane 1,3 Diol
Development of Next-Generation Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic methods that provide precise control over the stereocenters of 2-Amino-1-cyclohexylpropane-1,3-diol is of paramount importance. Future research is expected to move beyond classical resolution techniques towards more elegant and efficient asymmetric strategies.
Key areas of focus will likely include:
Substrate and Reagent-Controlled Synthesis: Advanced strategies that employ either chiral substrates or reagents to guide the stereochemical outcome are becoming increasingly sophisticated. A promising approach involves the stereodivergent oxidative amination of allenes, which allows for the selective synthesis of any possible diastereomer of a 2-amino-1,3-diol product from a single enantioenriched allene (B1206475) precursor. cdnsciencepub.comrsc.org This method offers exceptional flexibility in accessing the complete stereochemical landscape of the target molecule.
Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. Biocatalytic cascades, for instance, can achieve the stereoselective synthesis of amino-diols from simple prochiral starting materials in a one-pot, multi-step process. nih.gov A potential three-component strategy could involve an aldolase-catalyzed reaction followed by a reductive amination catalyzed by an imine reductase (IRED), offering high stereoselectivity under mild aqueous conditions. nih.gov
Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules, such as monoterpenes, provides another powerful route. For example, pinane-based 2-amino-1,3-diols have been synthesized stereoselectively from precursors like (−)-α-pinene. beilstein-journals.orgnih.gov This involves key steps such as stereoselective aminohydroxylation to install the required functional groups with high fidelity. beilstein-journals.orgnih.gov A similar approach could be envisioned starting from a cyclohexyl-containing chiral building block.
| Methodology | Core Principle | Key Advantages | Potential Application for Target Compound |
|---|---|---|---|
| Stereodivergent Synthesis | Use of reagent and substrate control to access all possible stereoisomers from a single precursor. cdnsciencepub.comrsc.org | Complete stereochemical control; high efficiency. | Systematic synthesis of all four stereoisomers of this compound for structure-activity relationship studies. |
| Biocatalysis (Enzymatic Cascades) | Multi-enzyme, one-pot reactions using prochiral starting materials. nih.gov | High stereoselectivity, mild reaction conditions, environmentally friendly. | Green synthesis route from simple aldehydes, hydroxy ketones, and amines. nih.gov |
| Chiral Pool Synthesis | Utilizing readily available, enantiopure natural products as starting materials. beilstein-journals.orgnih.gov | Access to complex structures; established chirality. | Synthesis starting from a chiral cyclohexyl-containing precursor via stereoselective transformations like aminohydroxylation. beilstein-journals.orgnih.gov |
Exploration of Novel Chemical Transformations and Cascade Reactions
Beyond its synthesis, research into new ways to functionalize and transform this compound will unlock its potential as a versatile building block. The presence of three distinct functional groups (one primary amine, two hydroxyls) allows for a rich variety of chemical modifications.
Future explorations are likely to center on:
Platform for Monomer Synthesis: Structurally related 2-amino-1,3-propanediols have been successfully used as platforms to create functional cyclic carbonate monomers. rsc.orgresearchgate.netrsc.org This general two-step strategy involves the chemoselective reaction of the amino group with an electrophile, followed by intramolecular cyclization of the diol to form a six-membered ring. rsc.orgresearchgate.netrsc.org Applying this to this compound could generate novel monomers where the cyclohexyl group can be used to tune polymer properties.
Cascade Reactions: Designing multi-step reactions that occur in a single pot without the isolation of intermediates (cascade or tandem reactions) represents a major goal in efficient chemical synthesis. The aminodiol structure is well-suited for such processes. For instance, a regioselective ring closure with aldehydes can follow an initial functionalization step, as demonstrated in the synthesis of pinane-condensed oxazolidines. beilstein-journals.orgnih.gov
Synthesis of Heterocyclic Scaffolds: The aminodiol motif is a precursor to various heterocyclic systems. The synthesis of oxazolidin-2-ones is a common transformation used both for protection and as a key intermediate step in the synthesis of more complex molecules. beilstein-journals.orgnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
To transition from laboratory-scale synthesis to industrially viable production, modern manufacturing technologies are essential. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and consistency.
Future work in this area should focus on:
Developing Continuous-Flow Processes: The synthesis of aminodiol intermediates for active pharmaceutical ingredients has been successfully demonstrated using continuous-flow systems. These setups allow for precise control over reaction parameters, improved heat and mass transfer, and the ability to handle reactive intermediates safely.
Automation and Optimization: Automated synthesis platforms can rapidly screen and optimize reaction conditions, significantly accelerating process development. Integrating flow reactors with robotic liquid handlers and online analytics can create a fully automated system for the production of this compound, enhancing efficiency and reproducibility.
Advanced Computational Modeling for Predictive Property Assessment and Reaction Design
In silico methods are becoming indispensable tools in modern chemical research, enabling scientists to predict molecular properties and understand reaction mechanisms before embarking on extensive experimental work.
Emerging trends in this domain include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map reaction pathways, identify transition states, and calculate activation energies. cdnsciencepub.com Such studies can provide deep insights into the mechanisms of stereoselective reactions, helping to rationalize experimental outcomes and design more effective synthetic routes for this compound.
Predictive Property Assessment: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can predict a wide range of properties, from basic physicochemical characteristics to potential biological activity and toxicity. inotiv.com Applying these models can help prioritize derivatives of this compound for synthesis and testing, saving significant time and resources.
Virtual Screening: By modeling the interaction of this compound and its potential derivatives with biological targets like enzymes or receptors, computational chemistry can guide the design of new high-value molecules, such as novel pharmaceuticals.
| Computational Technique | Application Area | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Design | Understanding of reaction mechanisms, prediction of stereochemical outcomes, optimization of reaction conditions. cdnsciencepub.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Property Assessment | Estimation of physicochemical properties, biological activity, and toxicity profiles prior to synthesis. inotiv.com |
| Molecular Docking / Dynamics | High-Value Chemical Design | Identification of potential biological targets and design of derivatives with enhanced pharmacological activity. |
Expanded Utility in High-Value Chemical Production and Advanced Materials Fabrication
The ultimate goal of researching a new chemical compound is to find practical applications. For this compound, promising avenues lie in both fine chemicals and advanced materials.
High-Value Chemical Production: The 2-amino-1,3-propanediol (B45262) scaffold is the core of several important pharmaceuticals, including the immunomodulator Fingolimod (FTY720). google.comgoogle.com Derivatives of this structural class are known to be potent immunosuppressants and are investigated for a range of therapeutic applications. google.comgoogle.com The introduction of a cyclohexyl group could modulate the lipophilicity and binding characteristics of such molecules, making this compound an attractive starting point for new drug discovery campaigns.
Advanced Materials Fabrication: As discussed previously, 2-amino-1,3-diols can serve as precursors to functional monomers for ring-opening polymerization. rsc.orgresearchgate.netrsc.org The resulting polymers are often biodegradable and can be tailored for specific uses. The bulky and hydrophobic nature of the cyclohexyl group in this compound could be exploited to control the physical properties of the resulting polymers, such as their thermal stability, mechanical strength, and degradability. This opens up possibilities for creating novel biodegradable materials for biomedical applications or environmentally friendly products. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Amino-1-cyclohexylpropane-1,3-diol, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step reduction and alkylation reactions. For example, intermediates like brominated precursors (e.g., compounds of formula (18) or (19)) are generated using reagents such as 2-bromoacetyl chloride or hydrogenation catalysts. Characterization should employ NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity. Novel intermediates require rigorous purity assessment via HPLC .
Q. How should researchers design purification protocols for this compound to minimize impurities?
- Methodological Answer : Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., methanol/chloroform mixtures). Recrystallization in ethanol/water systems can further enhance purity. Monitor purity via TLC and validate with melting point analysis .
Q. What analytical techniques are critical for verifying the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. Alternatively, use chiral HPLC with a cellulose-based column and circular dichroism (CD) spectroscopy to assess enantiomeric excess. Cross-validate with computational modeling (DFT) for energy-minimized conformers .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial experiments) to test variables like temperature, catalyst loading (e.g., triethylsilane), and solvent polarity. For example, a study might reveal that yields increase at 60°C with 1.2 equiv of LiOH in THF. Statistical tools (ANOVA) can identify significant factors .
Q. What strategies resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction pathways)?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., inert atmosphere) to isolate competing pathways. For instance, use in situ IR spectroscopy to monitor intermediate formation during oxidation with m-CPBA or reduction with NaBH₄. Compare results with DFT-calculated reaction coordinates to identify dominant mechanisms .
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes in microbial pathways) using the compound’s 3D structure (optimized via Gaussian09). Validate predictions with in vitro assays, such as MIC tests for antimicrobial activity. Cross-reference with QSAR models to refine predictions .
Q. What experimental frameworks assess the compound’s stability under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines) with stressors:
- Thermal : 40°C/75% RH for 6 months.
- Photolytic : Expose to UV-Vis light (ICH Option 2).
- Oxidative : 3% H₂O₂ at 25°C.
Analyze degradation products via LC-MS and correlate with computational degradation pathways .
Q. How does the cyclohexyl group influence the compound’s surface adsorption in heterogeneous catalysis studies?
- Methodological Answer : Use AFM or SEM to study adsorption on catalyst surfaces (e.g., Pd/C). Compare with analogs lacking the cyclohexyl moiety. Measure reaction rates in hydrogenation assays to quantify steric/electronic effects. Pair with BET surface area analysis to correlate adsorption capacity with catalytic efficiency .
Data Contradiction Analysis Example
Conflict : Discrepancies in reported optimal bases for intermediate deprotection (LiOH vs. NaOH).
Resolution :
- Step 1 : Replicate both protocols under identical conditions (solvent, temperature).
- Step 2 : Monitor reaction progress via LC-MS for byproduct formation.
- Step 3 : Use DFT to calculate transition-state energies for each base. LiOH may lower activation energy due to smaller ionic radius, enhancing nucleophilicity .
Theoretical Framework Integration
Link synthesis and reactivity studies to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
